molecular formula C8H10F2N2O2 B13902841 Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate

Katalognummer: B13902841
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: SLUICMDFGTVOEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

The synthesis of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The process also involves the use of Na₂CO₃ and/or K₂CO₃ to promote the ring-closure reaction, leading to the formation of the pyrazole ring . Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce waste.

Analyse Chemischer Reaktionen

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes . This interaction can inhibit the activity of these targets, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate can be compared with other difluoromethyl pyrazole derivatives, such as:

Eigenschaften

Molekularformel

C8H10F2N2O2

Molekulargewicht

204.17 g/mol

IUPAC-Name

ethyl 1-(difluoromethyl)-3-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-12(8(9)10)11-5(6)2/h4,8H,3H2,1-2H3

InChI-Schlüssel

SLUICMDFGTVOEB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(N=C1C)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.